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molecular formula C23H27BrNP B100487 (3-(Dimethylamino)propyl)triphenylphosphonium bromide CAS No. 18355-96-9

(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Cat. No. B100487
M. Wt: 428.3 g/mol
InChI Key: SSWPSKSQQSJKKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687646B2

Procedure details

To a stirred suspension of 3-bromopropyltriphenylphosphonium bromide (Olo-IM3) (420 g, 0.90 mol) in absolute ethanol (664 g) a solution of dimethylamine in absolute ethanol (368 g, 2.69 mol, assay: 33%) was added slowly within 30 minutes at room temperature. After complete addition the suspension was stirred 1 hour at reflux whereupon a solution was obtained. The solution was cooled to a temperature of 0-10° C. and acetyl bromide (202.7 g, 1.65 mol) was added dropwise until the pH was ≦1, and the resulting suspension was allowed to warm to 20-25° C. After the white suspension was filtered the wet product washed with absolute ethanol (237 g) and then dried under vacuum (15 h, 70° C.) to give 3-dimethylaminopropyltriphenylphosphonium bromide*HBr (Olo-IM4) as a white solid (yield: 471.2 g, 0.77 mol, 85.1%; HPLC assay: 83.2%, HPLC purity: 98.72%).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
664 g
Type
solvent
Reaction Step One
Quantity
368 g
Type
solvent
Reaction Step One
Quantity
202.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[Br:2][CH2:3][CH2:4][CH2:5][P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:25][NH:26][CH3:27].C(Br)(=O)C>C(O)C>[Br-:2].[CH3:25][N:26]([CH3:27])[CH2:3][CH2:4][CH2:5][P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
[Br-].BrCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
664 g
Type
solvent
Smiles
C(C)O
Name
Quantity
368 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
202.7 g
Type
reactant
Smiles
C(C)(=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly within 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
After complete addition the suspension
TEMPERATURE
Type
TEMPERATURE
Details
at reflux whereupon a solution
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
was added dropwise until the pH was ≦1
FILTRATION
Type
FILTRATION
Details
After the white suspension was filtered the wet product
WASH
Type
WASH
Details
washed with absolute ethanol (237 g)
CUSTOM
Type
CUSTOM
Details
dried under vacuum (15 h, 70° C.)
Duration
15 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Br-].CN(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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